molecular formula C8H8INO2 B1321641 Methyl 3-amino-4-iodobenzoate CAS No. 412947-54-7

Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641
CAS No.: 412947-54-7
M. Wt: 277.06 g/mol
InChI Key: WJEBNIVVLJEIKE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C8H8INO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and an iodine atom at the 4-position. This compound is a yellow powder that is slightly soluble in water and is sensitive to light .

Scientific Research Applications

Chemistry: Methyl 3-amino-4-iodobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of iodine-containing aromatic compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: It can be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals .

Safety and Hazards

“Methyl 3-amino-4-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-4-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which is involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial for cell labeling and other biochemical applications. Additionally, this compound can undergo coupling reactions, such as Sonogashira coupling, to form complex organic molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation upon exposure . The compound’s impact on cell function includes alterations in cell signaling pathways, which can lead to changes in gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s aryl-iodide functionality allows it to undergo coupling reactions, forming complex structures that can interact with various biomolecules . These interactions are essential for its role in organic synthesis and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is light-sensitive and must be stored in dark conditions to maintain its stability . Over time, degradation can occur, affecting its long-term impact on cellular function. Studies have shown that the compound’s stability is crucial for its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause respiratory irritation and other toxic effects . It is essential to determine the appropriate dosage to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the oxidation of aldehydes to carboxylic acids through its interaction with aldehyde dehydrogenase . This interaction is crucial for its role in cell labeling and other biochemical applications. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are essential for its effectiveness in biochemical reactions and organic synthesis.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in biochemical reactions and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 3-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and organometallic derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alkylamines.

    Coupling Products: Biaryl compounds and alkyne derivatives

Comparison with Similar Compounds

    Methyl 4-amino-3-iodobenzoate: Similar structure but with different substitution pattern.

    Methyl 3-amino-4-bromobenzoate: Similar structure with bromine instead of iodine.

    Methyl 3-amino-4-chlorobenzoate: Similar structure with chlorine instead of iodine

Uniqueness: Methyl 3-amino-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine substituent can participate in halogen bonding, which is not possible with bromine or chlorine. This unique property makes it valuable in specific applications where halogen bonding is crucial .

Properties

IUPAC Name

methyl 3-amino-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEBNIVVLJEIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616435
Record name Methyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412947-54-7
Record name Methyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid methyl ester (2.0 g, 6.50 mmol) in 25 mL of absolute alcohol and 15 mL of glacial acetic acid was treated with iron powder (3.6 g, 65.0 mmol) and the mixture was heated at 80° C. After 1 hour, the reaction mixture was filtered through a pad of silica, washed with ethanol, and concentrated in vacuo. The residue was diluted with a solution of potassium carbonate and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 1.6 g of 3-amino-4-iodobenzoic acid methyl ester as a white solid (88% yield).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Amino-4-iodobenzoic acid (13.35 g, 50.8 mmol) was added to MeOH (150 mL) and SOCl2 (4.8 mL, 65.8 mmol, 1.3 equivalent) was added. The mixture was refluxed for 3 h and then volatiles were removed under reduced pressure. The residue was co-evaporated three times with MeOH and dried in vacuo (15.23 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Quantity
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Type
reactant
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-aminobenzoate (5.0 g, 33.1 mmol) and benzyltrimethylammonium iodonium dichloride (11.51 g, 33.1 mmols) in acetic acid (20 mL) was stirred at ambient temperature for 18 h. The mixture was concentrated, then poured into ethyl acetate and extracted with aq. NaOH until washes remained basic. The washes were back-extracted with ethyl acetate and the combined ethyl acetate layers were dried, filtered, and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel using a gradient of 0-40% heptane/ethyl acetate to afford methyl 3-amino-4-iodobenzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
benzyltrimethylammonium iodonium dichloride
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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